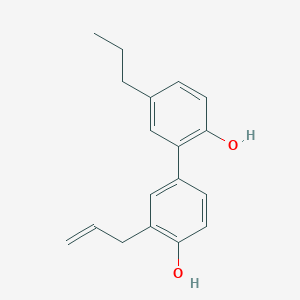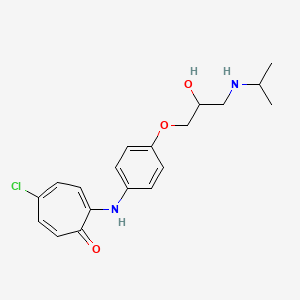
5-Chloro-2-(4-(2-hydroxy-3-(isopropylamino)propoxy)anilino)-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a cycloheptatriene ring substituted with various functional groups, including a chloro group, a hydroxy group, and an amino group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the cycloheptatriene ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxy group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Amino group introduction: Amination reactions using amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one: Similar in structure but with different substituents.
2-Hydroxy-3-[(1-methylethyl)amino]propoxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 5-Chloro-2-[[4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one lies in its specific combination of functional groups and the cycloheptatriene ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
38767-87-2 |
|---|---|
Molekularformel |
C19H23ClN2O3 |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
5-chloro-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]anilino]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C19H23ClN2O3/c1-13(2)21-11-16(23)12-25-17-7-5-15(6-8-17)22-18-9-3-14(20)4-10-19(18)24/h3-10,13,16,21,23H,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
RMCZBLNVNBUEQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)

![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
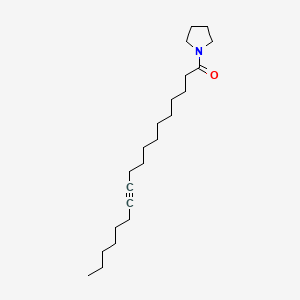
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
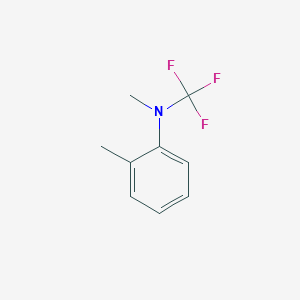
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
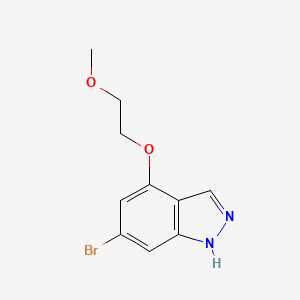

![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)
![Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate](/img/structure/B13970136.png)
